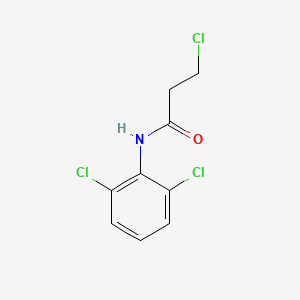

3-Chloro-N-(2,6-dichlorophenyl)propanamide

Description

Overview of N-Phenylpropanamide Chemical Class in Research

The N-phenylpropanamide scaffold is a core structure in a multitude of organic compounds investigated for various scientific applications. This chemical class is characterized by a propanamide moiety linked to a phenyl group. The versatility of this structure allows for a wide range of substitutions on both the phenyl ring and the propanamide chain, leading to a vast library of derivatives with distinct properties. In research, these compounds are often explored for their potential biological activities and as intermediates in the synthesis of more complex molecules. A notable example within this class is Propanil (B472794), or N-(3,4-dichlorophenyl)propanamide, a widely used herbicide. wikipedia.orgnih.gov The study of different isomers and analogs within the N-phenylpropanamide class is crucial for understanding structure-activity relationships.

Significance of Halogenation in Amide Chemistry and Biological Activity

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in medicinal and agricultural chemistry. The incorporation of halogens such as chlorine, bromine, or fluorine into an amide-containing molecule can profoundly influence its physicochemical properties. These changes can include alterations in lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of chlorine atoms, as seen in 3-Chloro-N-(2,6-dichlorophenyl)propanamide, can lead to enhanced biological activity by modifying the electronic and steric profile of the molecule, potentially improving its interaction with specific enzymes or receptors.

Contextualization of this compound within Related Chemical Entities

This compound is a distinct molecule within the broader family of chlorinated N-phenylpropanamides. Its specific substitution pattern, with a chlorine atom at the 3-position of the propanamide chain and two chlorine atoms at the 2 and 6-positions of the phenyl ring, differentiates it from other well-known isomers such as the herbicide Propanil (N-(3,4-dichlorophenyl)propanamide). wikipedia.orgnih.gov This particular arrangement of chlorine atoms is expected to impart unique conformational and electronic characteristics, influencing its chemical reactivity and potential biological interactions. The steric hindrance provided by the two chlorine atoms on the phenyl ring, ortho to the amide linkage, is a significant structural feature. iucr.orgnih.gov

Scope and Objectives of Academic Inquiry for this compound Research

The academic inquiry into this compound is primarily focused on understanding its fundamental chemical properties and exploring its potential as a building block in organic synthesis. Key research objectives include the development of efficient synthetic routes, thorough characterization of its molecular structure and spectroscopic properties, and investigation into its reactivity. While specific biological applications are not extensively documented in publicly available literature, the structural alerts present in the molecule, namely the halogenated phenylamide moiety, suggest that it could be a candidate for screening in various biological assays.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2,6-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c10-5-4-8(14)13-9-6(11)2-1-3-7(9)12/h1-3H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVQMNGGZJHABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)CCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326927 | |

| Record name | 3-Chloro-N-(2,6-dichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35714-74-0 | |

| Record name | 3-Chloro-N-(2,6-dichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Routes for N-Phenylpropanamide Synthesis

The broader class of N-phenylpropanamides, to which the title compound belongs, can be synthesized through several well-established chemical routes. These methods generally involve the formation of an amide linkage between a phenylamine and a propanoyl derivative, with halogen substituents introduced at various stages.

The cornerstone of N-phenylpropanamide synthesis is the formation of the amide bond. The most direct and widely used method is the acylation of an aniline (B41778) with a propanoyl halide, typically propanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

To facilitate this reaction and neutralize the hydrogen chloride byproduct, a base is often employed. Common bases include tertiary amines like triethylamine (B128534) or pyridine. Alternatively, coupling agents can be used to activate the carboxylic acid (propanoic acid) for reaction with the aniline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently utilized in this context, particularly when milder reaction conditions are required.

A general representation of the acylation reaction is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Substituted Aniline | Propanoyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-(Substituted phenyl)propanamide |

| Substituted Aniline | Propanoic Acid | Coupling Agent (e.g., DCC, EDC) | N-(Substituted phenyl)propanamide |

The introduction of halogen atoms onto the N-phenylpropanamide scaffold can be achieved either by starting with halogenated precursors or by direct halogenation of the amide. For the synthesis of compounds like 3-Chloro-N-(2,6-dichlorophenyl)propanamide, it is more efficient to begin with the appropriately halogenated aniline, in this case, 2,6-dichloroaniline (B118687). This precursor already contains the desired chlorine atoms on the phenyl ring.

The chlorine atom on the alkyl chain is typically introduced by using a halogenated acylating agent, such as 3-chloropropanoyl chloride. This approach ensures the precise placement of the halogen on the propanamide moiety. Direct halogenation of an existing N-phenylpropanamide can be less specific and may lead to a mixture of products, making it a less favorable synthetic strategy for this particular compound.

Specific Synthetic Approaches for this compound

The most direct and industrially scalable synthesis of this compound involves the reaction of 2,6-dichloroaniline with 3-chloropropanoyl chloride.

This reaction is typically carried out in an inert solvent, and a base is used to scavenge the HCl generated during the reaction.

The efficiency and purity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of base used, the reaction temperature, and the method of purification.

Polar aprotic solvents such as dichloromethane (B109758) are often favored as they can dissolve the reactants and facilitate the reaction without participating in it. The choice of base is also critical; tertiary amines like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) are effective in neutralizing the HCl byproduct, thereby driving the reaction to completion. Maintaining a low temperature, typically between 0 and 5°C, is often recommended to minimize the formation of side products and enhance the purity of the final compound.

The following table summarizes typical conditions that can be optimized for this synthesis:

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Polar aprotic (e.g., Dichloromethane) | Enhances reactivity and solubility of reactants. |

| Base | Triethylamine or DMAP | Neutralizes HCl byproduct, driving the reaction forward. |

| Temperature | 0–5°C | Minimizes side reactions and improves product purity. |

| Purification | Recrystallization or column chromatography | Removes unreacted starting materials and byproducts. |

While the direct acylation method is standard, research into novel synthetic pathways for propanamide analogues is ongoing. These efforts are often aimed at improving reaction efficiency, reducing environmental impact, or accessing a wider range of structural diversity. One area of exploration is the use of catalytic methods for amide bond formation, which can offer milder reaction conditions and reduce the generation of stoichiometric waste. For instance, the development of new coupling reagents and catalysts continues to be an active field of research.

Another approach involves the modification of starting materials to introduce functionality that can be later converted to the desired propanamide. For example, starting with a different functional group on the aniline or the acylating agent could provide a route to analogues that are not accessible through the direct acylation of 2,6-dichloroaniline.

Chemical Derivatization of this compound and Related Structures

The chemical structure of this compound offers several sites for potential derivatization, allowing for the synthesis of a library of related compounds with potentially different properties. The secondary amide N-H bond, the chlorine atom on the alkyl chain, and the aromatic ring are all amenable to chemical modification.

For analytical purposes, derivatization is often employed to enhance the detectability of the compound. For example, the introduction of a chromophore or a fluorophore can significantly improve its response in UV-Vis or fluorescence spectroscopy, respectively. This is particularly useful in chromatographic methods like HPLC for quantitative analysis.

Furthermore, the chlorine atom on the 3-position of the propanamide chain is a reactive site for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, such as azides, amines, or thiols, leading to a diverse range of analogues. The aromatic rings can also be further functionalized through electrophilic aromatic substitution, although the presence of the deactivating chloro and amide groups would influence the position of substitution.

Modifications of the Propanamide Backbone

The propanamide backbone of this compound contains a reactive terminal chloride on the aliphatic chain, which serves as a key site for nucleophilic substitution reactions. This allows for the extension and functionalization of the side chain. Furthermore, the alpha-carbon (the carbon adjacent to the carbonyl group) can also be a site for modification, such as alkylation.

Research into related structures demonstrates various modifications:

Substitution of the 3-Chloro Group: The chlorine atom can be displaced by other nucleophiles. An example of this is the replacement with a substituted phenoxy group, leading to more complex ether linkages. One such analog is 3-(3-chloro-4-methoxyphenyl)-N-(2,6-dichlorophenyl)propanamide. sigmaaldrich.com

Alpha-Carbon Alkylation: The hydrogen atoms on the carbon adjacent to the amide carbonyl can be substituted. For instance, the synthesis of N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide showcases the introduction of two methyl groups at this position, altering the steric and electronic properties of the backbone. researchgate.net

Complex Side-Chain Elaboration: More significant alterations can create compounds with substantially different side chains, such as in the case of 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}-N,N''-[3,3-(dimethylamino)propyl]propanamide. nih.gov

Table 1: Examples of Propanamide Backbone Modifications This table is interactive and can be sorted by clicking on the headers.

| Base Compound | Modification Type | Resulting Structure Example |

|---|---|---|

| N-(2,6-dichlorophenyl)propanamide | Substitution of 3-Chloro Group | 3-(3-chloro-4-methoxyphenyl)-N-(2,6-dichlorophenyl)propanamide sigmaaldrich.com |

| N-(3,4-dichlorophenyl)propanamide | Alpha-Carbon Alkylation | N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide researchgate.net |

Substituent Variations on the Dichlorophenyl Moiety

Key variations include:

Propanil (B472794) (N-(3,4-Dichlorophenyl)propanamide): This is a widely recognized and commercially significant analog where the chlorine atoms are positioned at the 3 and 4 positions of the phenyl ring. researchgate.netwikipedia.org Its industrial synthesis involves the acylation of 3,4-dichloroaniline (B118046) with propanoyl chloride. wikipedia.org

Monochloro Analogs: Simpler variations include compounds with only a single chlorine on the phenyl ring, such as 3-chloro-N-(4-chlorophenyl)propanamide. nih.gov

Isotopically Labeled Analogs: For analytical and metabolic studies, isotopically labeled versions can be synthesized. An example is [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide, where the phenyl ring is enriched with Carbon-13. researchgate.net

Table 2: Comparison of Dichlorophenyl Moiety Substituent Patterns This table is interactive and can be sorted by clicking on the headers.

| Compound Name | Phenyl Ring Substitution | CAS Number |

|---|---|---|

| This compound | 2,6-dichloro | 35714-74-0 nih.gov |

| Propanil (N-(3,4-Dichlorophenyl)propanamide) | 3,4-dichloro | 709-98-8 wikipedia.org |

Advanced Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of this compound or its derivatives, a comprehensive structural confirmation is essential. This is achieved through a combination of spectroscopic and crystallographic methods that provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

X-ray Crystallography: This powerful technique provides unambiguous proof of a molecule's structure and stereochemistry by mapping electron density in a single crystal. Studies on closely related amide compounds, such as 3-Chloro-N-(4-methoxyphenyl)propanamide, have utilized this method to determine precise bond lengths and angles. researchgate.net For example, analysis revealed typical amide resonance through the C=O and C(=O)—N(H) bond lengths. researchgate.net It can also elucidate intermolecular interactions, such as classical N–H···O hydrogen bonds that dictate the packing of molecules in the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the electronic environment and connectivity of every proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the context of these compounds, strong absorption bands corresponding to the amide C=O (carbonyl) stretch and the N-H stretch are characteristic and confirm the amide linkage.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data to further validate the chemical formula.

Together, these techniques form the standard for rigorously characterizing newly synthesized chemical entities in organic chemistry.

Structure Activity Relationship Sar and Structural Biology Investigations

Systematic Elucidation of Structure-Activity Relationships for N-(Dichlorophenyl)propanamide Derivatives

Systematic studies on N-(dichlorophenyl)propanamide derivatives have provided valuable insights into how different parts of the molecule contribute to its biological activity. These investigations typically involve modifying the halogen substituents, the alkyl chain, and the amide linkage to observe the resulting changes in efficacy.

The position and number of halogen atoms on the phenyl ring significantly impact the biological activity of N-(dichlorophenyl)propanamide derivatives. Halogens, being electronegative, can alter the electronic properties of the molecule, influencing its ability to interact with biological targets. mdpi.com

Research on various halogenated compounds has demonstrated that both the type of halogen and its substitution pattern on the aromatic ring can have complex and profound effects on biological activity. diva-portal.orgnih.gov For instance, in a series of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, chlorinated and fluorinated derivatives were found to be the most promising, with para-substituted compounds showing particularly strong binding. diva-portal.org The introduction of halogens can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the effect of halogen substitution on the activity of a class of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against cancer cell lines, illustrating the importance of halogen placement. mdpi.com

| Compound | Substitution on N-phenyl ring | IC50 (µM) against Caco-2 | IC50 (µM) against HCT-116 |

| 16 | 3-chloro, 4-fluoro | 37.4 | 8.9 |

| 18 | 4-bromo | 50.9 | 3.3 |

| 19 | 4-iodo | 17.0 | 5.3 |

| 21 | 3,4-dichloro | 18.9 | 4.9 |

Modifications to the alkyl chain connecting the amide group and the chloro substituent also play a critical role in determining the biological activity of these compounds. The length, branching, and rigidity of this chain can affect how the molecule fits into the binding site of its target.

Studies on other classes of compounds have shown that varying the alkyl chain length can have a biphasic effect on cellular incorporation and activity, where an optimal length exists for maximal effect. nih.gov For example, in a series of amphiphilic selenolanes, increasing the alkyl chain length up to C12 enhanced cellular incorporation, while a further increase to C14 led to a decrease. nih.gov This suggests that the alkyl chain's lipophilicity is a key factor in membrane permeability and interaction with the target.

In the context of N-(dichlorophenyl)propanamide derivatives, altering the propanamide chain by, for example, introducing branching or unsaturation, could modulate the compound's conformational flexibility and its interactions with the target protein.

The amide linkage is a central feature of N-(dichlorophenyl)propanamide derivatives, and its modification can significantly alter biological activity. This linkage is often involved in crucial hydrogen bonding interactions with the target protein.

Replacing the amide bond with other functional groups, such as a sulfonamide, has been shown to be essential for the activity of certain compounds. For example, in a series of PPARγ-targeted antidiabetics, an analog with an amide linker instead of a sulfonamide showed no significant transactivation activity. nih.gov This highlights the specific geometric and electronic requirements of the linker for effective binding. The sp2 hybridized state of the carbonyl carbon in the amide bond results in a planar geometry, which may be critical for proper orientation within the binding pocket. nih.gov

Computational Approaches in SAR Studies

Computational methods are powerful tools for elucidating the SAR of N-(dichlorophenyl)propanamide derivatives, providing insights that can guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For N-aryl derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. mdpi.com

These models often identify key molecular descriptors that are important for activity. Descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and dipole moment have been found to effectively describe the bioactivity of N-aryl derivatives. nih.govmdpi.com Such models can be used to predict the activity of novel derivatives before their synthesis, thus saving time and resources. For instance, a QSAR study on N,N'-diacylhydrazine derivatives with herbicidal activity resulted in a statistically reliable model that was used to design new compounds with improved activity. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This technique provides detailed insights into the specific interactions between the ligand and the amino acid residues in the binding site of the target. mdpi.com

For N-(dichlorophenyl)propanamide derivatives, docking simulations can help to visualize how the molecule binds to its target and to identify key interactions, such as hydrogen bonds and hydrophobic interactions. diva-portal.orgmdpi.com For example, in a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, induced-fit docking studies showed that the compounds occupy the binding site of PI3Kα and engage with key binding residues. mdpi.com These simulations can explain the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity. diva-portal.org

Conformational Analysis and Stereochemical Effects on Biological Activity

The three-dimensional structure of 3-Chloro-N-(2,6-dichlorophenyl)propanamide is a critical determinant of its biological function. The presence of two chlorine atoms at the ortho positions of the phenyl ring forces the ring to be twisted with respect to the plane of the amide group. This steric hindrance significantly restricts the conformational freedom of the molecule.

The propanamide chain, with a chlorine atom at the 3-position, introduces a chiral center if the chlorine is not isotopically uniform or if further substitution occurs. The stereochemistry at this center could have a profound impact on biological activity. It is a well-established principle in pharmacology and agrochemistry that different stereoisomers of a chiral compound can exhibit vastly different biological activities. researchgate.netnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer.

For instance, in a hypothetical scenario where this compound is an inhibitor of a specific enzyme, one stereoisomer might fit perfectly into the active site, leading to potent inhibition, while the other stereoisomer may not bind at all or may bind in a non-productive manner. solubilityofthings.com

Table 2: Potential Influence of Stereochemistry on the Biological Activity of this compound Analogs

| Stereoisomer | Hypothetical Target | Predicted Relative Activity | Rationale |

| (R)-isomer | Enzyme A | High | The spatial arrangement of the chloro and propanamide groups allows for optimal interaction with the chiral binding pocket of the enzyme. |

| (S)-isomer | Enzyme A | Low | Steric clashes between the isomer and the enzyme's active site prevent effective binding. |

| Racemic Mixture | Enzyme A | Moderate | The observed activity is an average of the high activity of the (R)-isomer and the low activity of the (S)-isomer. |

Note: The information in Table 2 is illustrative and based on general principles of stereoisomerism and biological activity. Specific activities would need to be determined through experimental testing.

Mechanistic Studies of Biological Interactions and Functional Modulation

Investigation of Fungicidal Activity in N-(Dichlorophenyl)propanamide Analogues

Analogues of N-(dichlorophenyl)propanamide have been a subject of interest for their fungicidal potential, particularly against significant plant pathogens. The structural features of these compounds, specifically the dichlorophenyl amide moiety, are crucial to their biological activity.

While the precise molecular targets of 3-Chloro-N-(2,6-dichlorophenyl)propanamide are not extensively documented in publicly available research, the mechanism of action for structurally related fungicidal amides often involves the disruption of critical cellular processes. For many advanced fungicides, a key target is the mitochondrial respiratory chain. Specifically, compounds targeting the succinate (B1194679) dehydrogenase (SDH) complex, also known as Complex II, have been developed. These succinate dehydrogenase inhibitors (SDHIs) function by blocking the electron transport chain, which halts ATP production and ultimately leads to fungal cell death.

Another common target for fungicidal compounds is the sterol biosynthesis pathway. Ergosterol (B1671047) is a vital component of fungal cell membranes, and its synthesis is a multi-step process involving several enzymes. Fungicides like demethylation inhibitors (DMIs) target the C14-demethylase enzyme, which is critical for this pathway. Inhibition of this enzyme disrupts membrane integrity and function. For instance, studies on the amide fungicide 2-chloro-N-phenylacetamide have indicated that its mechanism of action likely involves binding to ergosterol on the fungal plasma membrane. nih.gov

Rhizoctonia solani is a soil-borne plant pathogen with a broad host range, causing diseases such as sheath blight in rice. Fungicides used to control R. solani often target fundamental cellular and metabolic processes. Research on novel carboxamide fungicides has shown that their mechanism against R. solani can involve the destruction of the fungus's cell walls and membranes, leading to the leakage of cellular contents. nih.gov

Furthermore, proteomic analysis of R. solani treated with pyrazole (B372694) carboxamides revealed that differentially expressed proteins affected physiological and biochemical pathways in the mitochondria and other organelles. nih.gov Specifically, inhibition of the respiratory chain through the TCA cycle and oxidative phosphorylation pathways indicated that succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV) might be the primary targets. nih.gov This disruption of mitochondrial function, including a decrease in the mitochondrial membrane potential, is a key mechanism of fungicidal action. nih.gov

The fungicidal efficacy of N-(dichlorophenyl)propanamide analogues and related compounds against Rhizoctonia solani has been demonstrated in various studies. The half maximal effective concentration (EC50) is a common measure of a fungicide's potency.

| Compound | Fungal Species | EC50 (μg/mL) | Reference |

|---|---|---|---|

| Novel Pyrazole Carboxamide (SCU2028) | Rhizoctonia solani | 0.022 | nih.gov |

| Thifluzamide (Commercial Fungicide) | Rhizoctonia solani | 0.022 | nih.gov |

| Hexaconazole | Rhizoctonia solani | 0.0386 | nih.gov |

| Difenoconazole | Rhizoctonia solani | 0.663 | nih.gov |

The repeated application of fungicides with a specific mode of action can lead to the development of resistance in fungal populations. For fungicides that target specific enzymes, resistance often arises from mutations in the gene encoding that target protein. For example, in the case of sterol demethylation inhibitors (DMIs), resistance in R. solani can be associated with point mutations or the overexpression of the target enzyme's gene, CYP51. nih.gov

Similarly, for succinate dehydrogenase inhibitors (SDHIs), resistance can develop through mutations in the genes encoding the subunits of the SDH complex. Another mechanism of resistance involves the increased expression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively transport the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels. nih.gov Monitoring the sensitivity of fungal populations and understanding these resistance mechanisms are crucial for developing sustainable disease management strategies. nih.gov

Exploration of Other Antimicrobial Properties

Beyond their application as fungicides, the chemical scaffold of N-(dichlorophenyl)propanamide suggests the potential for a wider range of antimicrobial activities.

Derivatives containing the N-(2,6-dichlorophenyl) moiety have demonstrated notable antibacterial activity. Studies on sulfonamide derivatives of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid have shown efficacy against both Gram-positive and Gram-negative bacteria. yu.edu.jooregonstate.education The antibacterial activity is often evaluated by measuring the zone of inhibition in a disc diffusion assay.

| Compound Derivative | Bacterial Species | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Sulfonamide of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid (Compound 7c) | Bacillus subtilis | 20 | oregonstate.education |

| Sulfonamide of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid (Compound 7h) | Escherichia coli | 20 | oregonstate.education |

| Sulfonamide of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid (Compound 7m) | Staphylococcus aureus | 19 | oregonstate.education |

| Sulfonamide of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid (Compound 9b) | Proteus vulgaris | 21 | oregonstate.education |

| Penicillin (Standard) | Staphylococcus aureus | 30 | oregonstate.education |

| Chloramphenicol (Standard) | Escherichia coli | 21 | oregonstate.education |

The cellular targets of these specific antibacterial N-(dichlorophenyl) amides are not fully elucidated. However, common mechanisms of antibacterial action include the inhibition of cell wall synthesis, disruption of protein synthesis by targeting ribosomal subunits, interference with nucleic acid synthesis, or the disruption of metabolic pathways like folic acid synthesis. yu.edu.jo Given the structural diversity of amide derivatives, their modes of action can be varied.

The fungicidal activity of N-(dichlorophenyl)propanamide analogues is not limited to a single species. Research on related structures, such as trifluoromethylphenyl amides, has shown a broad spectrum of activity against various plant pathogenic fungi. For example, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide demonstrated strong antifungal activity against several species of Colletotrichum, as well as Phomopsis viticola, Botrytis cinerea, and Fusarium oxysporum. This suggests that the core N-(2,6-dichlorophenyl) amide structure can be a key pharmacophore for broad-spectrum antifungal agents. The efficacy against a range of fungi indicates that these compounds may target conserved biochemical pathways essential for fungal growth and survival.

Enzymatic Inhibition and Receptor Binding Studies

Identification of Specific Enzyme Systems Modulated

There is no available scientific literature that identifies any specific enzyme systems that are modulated by This compound .

Ligand-Receptor Interaction Profiling

No studies on the ligand-receptor interaction profile of This compound have been found in the public domain. Consequently, no data is available to characterize its binding affinity or selectivity for any biological receptors.

Interactions in Proteomics Research Contexts

A review of proteomics research literature did not reveal any studies involving This compound . Its effects on protein expression, modification, or interaction networks remain uninvestigated.

Environmental Behavior, Transformation, and Degradation Pathways

Microbial Metabolism and Biodegradation Pathways

Microbial activity is a primary driver for the degradation of N-(dichlorophenyl)propanamide herbicides in both soil and aquatic systems. researchgate.net A diverse range of soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and nitrogen. nih.goviosrjournals.orgnih.gov The rate of biodegradation is rapid under aerobic (oxygen-present) conditions, with reported half-lives ranging from hours to a few days. researchgate.net However, under anaerobic (oxygen-absent) conditions, such as in flooded soils or deep sediments, degradation is significantly slower, and the compound can persist for much longer. researchgate.net

The most consistently identified and environmentally significant microbial degradation product of N-(dichlorophenyl)propanamide herbicides is a dichloroaniline (DCA) molecule. researchgate.netnih.goviosrjournals.org For example, the microbial breakdown of propanil (B472794) invariably leads to the formation of 3,4-dichloroaniline (B118046) (3,4-DCA). researchgate.netnih.govresearchgate.net This transformation product is often more persistent and mobile than the parent herbicide and is frequently detected in groundwater and surface water, raising environmental concerns. researchgate.net

Further microbial action can transform DCA into other products, such as 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB), through the action of microbial enzymes like peroxidases. iosrjournals.org For other related chloroacetamide herbicides, degradation pathways can lead to the formation of metabolites like ethanesulfonic acid (ESA) and oxanilic acid (OXA) derivatives. nih.gov

| Parent Compound | Primary Microbial Metabolite | Significance |

| Propanil (N-(3,4-dichlorophenyl)propanamide) | 3,4-dichloroaniline (3,4-DCA) researchgate.netnih.gov | More persistent and mobile than parent compound researchgate.net |

| Alachlor | 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) mdpi.com | Intermediate in the degradation pathway mdpi.com |

The initial and rate-limiting step in the microbial degradation of N-(dichlorophenyl)propanamides is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by enzymes known as aryl acylamidases (or amidases), which have been identified in various bacteria such as Pseudomonas and Acinetobacter species. researchgate.netunito.itnih.gov This enzymatic cleavage releases the dichloroaniline moiety and a short-chain fatty acid. researchgate.net

For instance, the enzyme aryl acylamidase hydrolyzes propanil to 3,4-DCA and propionic acid. researchgate.netunito.it The resulting 3,4-DCA can be further metabolized by the microorganisms through pathways involving ring cleavage. nih.gov In some cases, cytochrome P450 (CYP) enzyme systems may also be involved in the biotransformation of these compounds, particularly in oxidative reactions that can lead to the formation of reactive intermediates. nih.govnih.gov

Sorption and Mobility in Soil and Sediment Matrices

The movement of N-(dichlorophenyl)propanamide structures and their degradates in the environment is largely controlled by sorption processes, which involve the binding of the chemical to soil and sediment particles. researchgate.netresearchgate.net Compounds in this class are generally considered to have low to moderate mobility in soils. acs.orgresearchgate.net

The extent of sorption is influenced by several factors:

Soil Organic Matter: Organic matter is a primary sorbent for these herbicides. Soils with higher organic content tend to bind the chemicals more strongly, reducing their availability for leaching into groundwater. researchgate.netmdpi.com

Clay Content: Clay minerals in soil also contribute to sorption, although often to a lesser extent than organic matter. researchgate.net

Soil pH: Soil pH can affect the chemical form of the herbicide and the surface charge of soil particles, thereby influencing sorption. researchgate.netmdpi.com

Due to their relatively low sorption, there is a potential for these compounds and particularly their more mobile degradates like DCA to be transported from agricultural fields into adjacent aquatic systems via runoff or to leach into groundwater. researchgate.netacs.orgresearchgate.net

| Soil Property | Influence on Sorption | Effect on Mobility |

| High Organic Matter | Increases sorption researchgate.netmdpi.com | Decreases mobility/leaching |

| High Clay Content | Increases sorption researchgate.net | Decreases mobility/leaching |

| Increasing pH | Generally decreases sorption for acidic herbicides mdpi.com | Increases mobility/leaching |

Accumulation and Bioavailability in Environmental Compartments

Comprehensive research and publicly available data concerning the accumulation and bioavailability of 3-Chloro-N-(2,6-dichlorophenyl)propanamide in various environmental compartments are limited. While general principles of environmental chemistry suggest that as a chlorinated organic compound, it may exhibit tendencies to partition into soil organic matter and sediments, specific quantitative data from field or laboratory studies are not readily accessible in the reviewed scientific literature.

The bioavailability of this compound to flora and fauna is intrinsically linked to its concentration, partitioning behavior, and persistence in soil, water, and sediment. However, without empirical data on key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), bioaccumulation factors (BAF), and bioconcentration factors (BCF), a detailed assessment of its bioavailability cannot be provided at this time.

Further empirical studies are required to determine the extent to which this compound accumulates in different environmental matrices and its subsequent availability to living organisms. Such research would be crucial for a thorough environmental risk assessment of this compound.

Data Table on Environmental Accumulation and Bioavailability

Due to the absence of specific research findings for this compound, a data table with quantitative values for its accumulation and bioavailability cannot be generated.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide, enabling its separation from impurities, metabolites, and matrix components. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of thermally stable and volatile compounds. While direct analysis of this compound is feasible, derivatization may be employed in some applications to enhance volatility or improve chromatographic peak shape. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

GC-MS analysis provides not only retention time data for quantification but also mass spectra that serve as a chemical fingerprint for identification. For related compounds like 3-arylpropanamides, GC-MS has been used to monitor reaction progress and confirm product formation. rsc.org In the analysis of similar environmental contaminants, such as chloropropanols, GC-MS methods have demonstrated high sensitivity, with limits of detection (LOD) in the low ng/g range. nih.govresearchgate.net

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Halogenated Aromatic Amides

| Parameter | Typical Setting |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5, Equity-5) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Initial temp 80-100 °C, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Liquid chromatography is highly suitable for the analysis of this compound, offering versatility for compounds with a wider range of polarities and thermal stabilities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common LC techniques used. UPLC systems, utilizing smaller particle-sized columns, provide higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Reversed-phase chromatography is the predominant mode of separation for this class of compounds. A C18 (octadecylsilane) stationary phase is typically employed, providing effective retention and separation based on the compound's hydrophobicity. The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode.

Table 2: Typical Liquid Chromatography (LC) Parameters for Analysis of N-Aryl Amides

| Parameter | HPLC | UPLC |

| Instrument | HPLC or UPLC system with UV or MS detector | UPLC system with MS/MS detector |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 (e.g., 50-100 mm x 2.1 mm, <2 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |

| Elution Mode | Gradient | Gradient |

| Column Temperature | 25 - 40 °C | 30 - 50 °C |

| Injection Volume | 5 - 20 µL | 1 - 5 µL |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an indispensable technique for the analysis of this compound, providing definitive identification based on the compound's mass-to-charge ratio (m/z). When coupled with a chromatographic inlet (GC-MS or LC-MS), it offers unparalleled selectivity and sensitivity. The molecular formula of this compound is C₉H₈Cl₃NO. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a molecule and to identify its metabolites in complex biological or environmental samples. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the parent compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides structural information and allows for highly selective detection using Multiple Reaction Monitoring (MRM).

For this compound, MS/MS would be crucial for identifying metabolites formed through biochemical transformations such as hydroxylation of the aromatic ring, cleavage of the amide bond to yield 2,6-dichloroaniline (B118687), or dechlorination. Studies on the related herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide) have utilized MS/MS to characterize its N-oxidative decomposition products, demonstrating how fragmentation behavior changes significantly upon metabolic modification. nih.govepa.gov This approach allows for the confident identification of metabolites even when authentic standards are unavailable.

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. This capability allows for the unambiguous determination of a compound's elemental composition from its measured mass.

For this compound, HRMS can confirm the molecular formula C₉H₈Cl₃NO and distinguish it from other isobaric compounds. This is particularly valuable in metabolite identification, where HRMS can determine the elemental composition of an unknown metabolite, thereby providing strong evidence for proposed biotransformation pathways. nih.gov The characteristic isotopic pattern resulting from the three chlorine atoms provides an additional layer of confirmation in the mass spectrum.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₈Cl₃NO | nih.gov |

| Monoisotopic Mass | 266.96712 Da | nih.gov |

| Analysis Technique | HRMS (e.g., LC-TOF-MS, LC-Orbitrap-MS) | |

| Expected Ion (Positive Mode) | [M+H]⁺ | |

| Calculated m/z for [M+H]⁺ | 267.97495 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation and confirmation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. The primary NMR experiments used are ¹H (proton) and ¹³C (carbon-13) NMR.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the aliphatic propanamide chain. The 2,6-dichlorophenyl group would exhibit a characteristic splitting pattern: a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. The propanamide chain would show two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups, with coupling between them.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info Based on the structure, nine distinct signals would be expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N, O), providing further confirmation of the structure. Studies on a series of N-(2,6-dichlorophenyl)-amides have established the characteristic chemical shift ranges for the aromatic and side-chain carbons, which can be used to predict and confirm the spectrum of the target compound. znaturforsch.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.35 | d | Aromatic C3-H, C5-H |

| ~7.15 | t | Aromatic C4-H | |

| ~3.90 | t | -CH₂-Cl | |

| ~2.95 | t | -CO-CH₂- | |

| ¹³C NMR | ~170 | s | Carbonyl (C=O) |

| ~135 | s | Aromatic C2, C6 (C-Cl) | |

| ~132 | s | Aromatic C1 (C-N) | |

| ~129 | s | Aromatic C4 | |

| ~128 | s | Aromatic C3, C5 | |

| ~40 | s | -CH₂-Cl | |

| ~39 | s | -CO-CH₂- |

Note: Predicted values are based on principles of NMR spectroscopy and data from structurally similar compounds. docbrown.infoznaturforsch.com Actual values may vary.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the propanamide side chain. The protons on the 2,6-dichlorophenyl ring are expected to be in a complex splitting pattern in the aromatic region of the spectrum. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the amide group. znaturforsch.com

For the propanamide moiety, the two methylene groups (-CH₂-) adjacent to the carbonyl group and the chlorine atom will show characteristic signals. The methylene group alpha to the carbonyl group is expected to appear as a triplet, while the methylene group alpha to the chlorine atom will also likely be a triplet, assuming coupling with the adjacent methylene protons. The amide proton (N-H) would typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. nih.gov

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -CH₂-CO- | 2.5 - 3.0 | Triplet |

| -CH₂-Cl | 3.5 - 4.0 | Triplet |

| N-H | 8.0 - 9.5 | Broad Singlet |

Note: These are predicted values based on general principles of ¹H-NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. As with ¹H-NMR, specific experimental ¹³C-NMR data for this compound is not available in the reviewed sources. However, expected chemical shifts can be estimated.

The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of 160-180 ppm. The carbons of the dichlorophenyl ring will appear in the aromatic region (typically 120-140 ppm), with the carbons directly bonded to chlorine atoms showing shifts influenced by the halogen's electronegativity. The two methylene carbons in the propanamide chain will have signals in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. libretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-N | 135 - 145 |

| -CH₂-CO- | 35 - 45 |

| -CH₂-Cl | 40 - 50 |

Note: These are predicted values based on general principles of ¹³C-NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the N-H, C=O, C-N, and C-Cl bonds.

A study on di- and tri-substituted N-aryl amides, including N-(2,6-dichlorophenyl) derivatives, provides insight into the expected IR absorption frequencies. The N-H stretching vibrations for N-(2,6-dichlorophenyl)-amides typically appear as strong absorptions in the range of 3271–3209 cm⁻¹. The C=O stretching vibrations for this class of compounds are also strong and are observed in the range of 1707–1658 cm⁻¹. znaturforsch.com The presence of a secondary amide can also be confirmed by the N-H in-plane bending, often observed near 1550 cm⁻¹. spectroscopyonline.com The C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3271 - 3209 | Strong |

| C=O (Amide I) | Stretching | 1707 - 1658 | Strong |

| N-H | Bending (Amide II) | ~1550 | Medium to Strong |

| C-N | Stretching | ~1250 | Medium |

| C-Cl | Stretching | < 800 | Medium to Strong |

Note: The expected wavenumber ranges are based on data for structurally related N-(2,6-dichlorophenyl)-amides. znaturforsch.com

Development of Sensitive and Selective Analytical Methods for Trace Analysis

The detection of trace amounts of this compound, particularly in environmental or biological samples, requires the development of highly sensitive and selective analytical methods. While specific methods for this exact compound are not detailed in the available literature, methodologies used for analogous chlorinated herbicides, such as chloroacetanilides and chloroacetamides, can be adapted. nih.govthermofisher.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of such compounds. nih.govthermofisher.comresearchgate.net This method offers high selectivity and sensitivity, allowing for the detection and quantification of analytes at parts-per-billion (ppb) or even lower concentrations. nih.govresearchgate.net Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. nih.govthermofisher.comusgs.gov

Another approach for trace analysis is the use of online enrichment coupled with liquid chromatography and UV detection. wateronline.comingenieria-analitica.com This technique automates the sample concentration step, reducing sample handling and analysis time while achieving low detection limits. wateronline.comingenieria-analitica.com For compounds like propanil, a structurally related herbicide, gas chromatography-mass spectrometry (GC-MS) has also been employed for its determination in environmental samples. nih.gov

The development of a robust trace analysis method for this compound would likely involve optimizing chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometric parameters (e.g., selection of precursor and product ions for selected reaction monitoring) to achieve the desired sensitivity and selectivity.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Derivatives with Tuned Biological Properties

The core structure of 3-Chloro-N-(2,6-dichlorophenyl)propanamide offers a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced or entirely new biological activities. By systematically modifying the chloro-substituted phenyl ring, the propanamide linker, or the terminal chloro group, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, to optimize its interaction with biological targets.

For instance, the introduction of different substituents on the phenyl ring—such as fluoro, bromo, or trifluoromethyl groups—could modulate the compound's potency and selectivity. This approach has been successfully employed in the development of other biologically active compounds, including novel insecticides and herbicides. One area of exploration could be the synthesis of derivatives containing a pyrazolyl group, a strategy that has proven effective in enhancing the herbicidal activity of 2-picolinic acid derivatives. mdpi.com

Furthermore, the synthesis of related structures, such as N-substituted-3-chloro-2-azetidinones, has been shown to yield compounds with antibacterial activity. mdpi.com This suggests that derivatives of this compound could be investigated for applications beyond agriculture. The synthesis of such derivatives would typically involve multi-step processes, starting from precursor molecules and employing various reaction conditions to achieve the desired modifications.

A summary of potential modification strategies and their expected impact is presented in the table below:

| Modification Site | Potential Substituents | Potential Impact on Biological Properties |

| 2,6-dichlorophenyl ring | Fluoro, bromo, trifluoromethyl, methoxy | Altered lipophilicity, electronic properties, and target binding affinity |

| Propanamide linker | Alkyl chains of varying lengths, introduction of cyclic moieties | Modified flexibility and orientation in the binding pocket |

| Terminal chloro group | Other halogens, hydroxyl, amino groups | Changes in reactivity and metabolic stability |

Integrated Computational and Experimental Approaches for Compound Optimization

The optimization of this compound and its derivatives can be significantly accelerated through the integration of computational and experimental techniques. Molecular modeling, for example, can predict how structural modifications will affect the compound's interaction with its biological target. Techniques such as quantitative structure-activity relationship (QSAR) studies can identify the key molecular descriptors that correlate with biological activity, guiding the design of more potent analogs.

In a similar vein, molecular docking simulations can be used to visualize the binding of the compound to the active site of a target protein, providing insights into the key intermolecular interactions. This information can then be used to design modifications that enhance binding affinity. For instance, in the development of novel DPP-IV inhibitors, molecular docking was used to screen a library of designed compounds and select the most promising candidates for synthesis and biological evaluation. researchgate.net

The predictions from computational models must then be validated through experimental studies. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for modern drug and pesticide discovery.

Exploration of Additional Biological Activities and Mechanistic Pathways

While this compound is structurally related to known herbicides, its full biological activity spectrum may not yet be fully understood. A comprehensive screening of the compound and its novel derivatives against a wide range of biological targets could uncover new applications in medicine or agriculture.

For example, studies on other chlorinated N-arylamides have revealed potent antibacterial and antimycobacterial activities. nih.gov A series of 3,4-dichlorocinnamanilides demonstrated significant efficacy against both gram-positive bacteria and mycobacterial strains. nih.gov This precedent suggests that this compound and its analogs could be explored as potential antimicrobial agents.

Furthermore, elucidating the precise mechanism of action of this compound is crucial for understanding its biological effects and for designing more effective derivatives. This would involve identifying the specific cellular pathways and molecular targets with which it interacts. Techniques such as proteomics, genomics, and metabolomics can be employed to identify the changes that occur in an organism upon exposure to the compound.

Advanced Environmental Modeling for Predicting Compound Fate

The environmental fate of any new chemical is a critical consideration for its potential use. Advanced environmental modeling techniques can be used to predict the persistence, mobility, and potential for bioaccumulation of this compound and its degradation products.

These models take into account the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, as well as environmental factors like soil type, temperature, and microbial activity. The output of these models can help to assess the potential environmental risks associated with the use of the compound and to develop strategies for its safe handling and disposal.

A key parameter in these models is the degradation half-life of the compound in different environmental compartments, such as soil and water. nih.gov Bayesian inference models can be used to estimate these half-lives from experimental data, even when the data is limited or contains censored data points. chemrxiv.orgresearchgate.net

Development of Sustainable Synthesis Routes for Halogenated Amides

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and agrochemicals to reduce their environmental impact. ijierm.co.inmdpi.com The development of sustainable synthesis routes for this compound and other halogenated amides is an important area of future research.

This could involve the use of greener solvents, the development of catalytic reactions that minimize waste, and the use of renewable starting materials. jcchems.com For example, solvent-free reaction conditions and the use of biocatalysis are being explored as more environmentally friendly alternatives to traditional synthetic methods. ijierm.co.in Continuous-flow manufacturing is another promising approach that can improve the efficiency and safety of chemical processes. mdpi.com

The table below summarizes some green chemistry approaches and their potential application in the synthesis of halogenated amides:

| Green Chemistry Principle | Application in Halogenated Amide Synthesis |

| Prevention of waste | Development of high-yield, atom-economical reactions |

| Use of safer solvents and auxiliaries | Replacement of hazardous organic solvents with water or bio-based solvents |

| Design for energy efficiency | Use of microwave-assisted synthesis or reactions at ambient temperature |

| Use of renewable feedstocks | Exploration of bio-based starting materials for the synthesis of the amide backbone |

| Catalysis | Development of highly efficient and recyclable catalysts to replace stoichiometric reagents |

By embracing these emerging research directions, the scientific community can unlock the full potential of this compound and its derivatives, while ensuring their development is conducted in a safe, efficient, and environmentally responsible manner.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Chloro-N-(2,6-dichlorophenyl)propanamide, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via amide bond formation between 3-chloropropanoyl chloride and 2,6-dichloroaniline under anhydrous conditions. Optimization involves:

- Solvent Choice: Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .

- Catalysis: Triethylamine or DMAP improves reaction efficiency by neutralizing HCl byproducts.

- Temperature Control: Maintain 0–5°C to minimize side reactions (e.g., over-chlorination). Post-synthesis purification via recrystallization from ethanol/water mixtures yields >90% purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Answer:

- NMR Spectroscopy: Focus on ¹H and ¹³C NMR to confirm substitution patterns. For example, aromatic protons in the 2,6-dichlorophenyl group exhibit deshielding (δ ~7.3–7.5 ppm) due to electron-withdrawing Cl substituents .

- IR Spectroscopy: Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry: Use HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 266.9864 for C₉H₇Cl₃NO).

Basic: How do solubility properties influence crystallization strategies for this compound?

Answer:

The compound exhibits limited solubility in water but dissolves readily in DMSO, DMF, and chloroform. For crystallization:

- Use slow evaporation in ethanol/water (1:1) to obtain single crystals suitable for X-ray diffraction.

- Solvent polarity adjustments minimize amorphous precipitation. Refer to analogous propanamide derivatives for solubility trends .

Advanced: How can researchers resolve discrepancies in NMR chemical shift assignments for substituted N-aryl propanamides?

Answer:

Apply additivity principles for substituent effects. For example:

- Electron-withdrawing groups (e.g., Cl) deshield adjacent protons predictably. Compare observed shifts with calculated values using empirical models (e.g., increments for ortho-Cl: +0.5 ppm) .

- Validate assignments via 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

Advanced: What crystallographic strategies address twinning or disorder in X-ray structures of halogenated propanamides?

Answer:

- Refinement Tools: Use SHELXL for high-resolution data to model disorder via split positions and restraints .

- Twinning Analysis: Employ SHELXT to detect twinning operators and refine using the Hooft parameter or TWIN/BASF commands.

- Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization and structural plausibility .

Advanced: How can metabolic pathways of this compound be studied in hepatic models?

Answer:

- In Vitro Models: Use HepaRG cells to assess phase I/II metabolism. Monitor metabolites via LC-MS/MS.

- Experimental Design: Incubate the compound (10–100 µM) with microsomal fractions, and track depletion kinetics. Include inhibitors (e.g., GW6471 for PPARα) to identify enzyme-specific pathways .

Advanced: What impurity profiling methods ensure batch consistency in synthesized samples?

Answer:

- Chromatography: Use HPLC with C18 columns (gradient: 0.1% TFA in acetonitrile/water) to detect impurities. Compare retention times against reference standards (e.g., EP Impurity A) .

- Quantitation: Apply UV detection at 254 nm for chlorinated byproducts. Limit impurities to <0.1% per ICH guidelines.

Advanced: How do electronic effects of 2,6-dichloro substituents influence spectroscopic and reactivity profiles?

Answer:

- Electronic Withdrawal: The 2,6-Cl groups reduce electron density on the phenyl ring, stabilizing negative charge in intermediates (e.g., during hydrolysis).

- Spectroscopic Impact: Increased deshielding in ¹³C NMR (C=O at ~170 ppm) and red-shifted UV absorbance (~280 nm) correlate with enhanced conjugation .

- Reactivity: The electron-deficient ring slows electrophilic substitution but facilitates nucleophilic aromatic substitution under forcing conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.